3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure features a 4-chlorophenyl substituent at position 2 of the thienopyrazole ring and a 3-chlorobenzamide group at position 2. Its molecular formula is C₁₉H₁₄Cl₂N₂OS, with a molecular weight of 393.26 g/mol.
Properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-4-6-14(7-5-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNYRLOIAQZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced through substitution reactions, where chlorinated benzene derivatives react with the thieno[3,4-c]pyrazole intermediate. Common reagents for this step include chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and implementation of scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the thieno[3,4-c]pyrazole core. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the chlorinated phenyl groups or the benzamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives or amines.
Scientific Research Applications
The compound 3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has garnered significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on recent research findings, including biological activities and therapeutic potential.
Anticancer Activity
Research indicates that This compound exhibits promising anticancer properties. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. Studies have shown that this compound can effectively target various cancer cell lines, leading to reduced cell viability and induced apoptosis.
Case Study: Inhibition of Kinase Activity
In a study published in Cancer Research, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant decrease in cell growth, attributed to the compound's ability to inhibit key signaling pathways involved in tumor progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong potential for use in treating bacterial infections .
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Experimental Models
A study conducted on animal models of Alzheimer's disease reported that treatment with this compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential role in neuroprotection .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thienopyrazole Family
Key analogs and their modifications are summarized below:
Key Structural Differences :
- Substituent Position : The target compound’s 4-chlorophenyl group at R1 contrasts with Compound 11’s 2,4-dimethylphenyl and Compound 12’s 4-methoxyphenyl. These substitutions influence steric bulk and electronic effects, modulating receptor binding .
- Benzamide Modifications: The 3-chloro substitution in the target compound vs.
Physicochemical Properties
| Property | Target Compound | Compound 11 | Compound 12 | Fluorobenzamide Analog () |
|---|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~4.2 | ~3.5 | ~3.3 |
| Solubility (mg/mL) | <0.1 | <0.05 | 0.1–0.5 | <0.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
Key Trends :
- Lipophilicity : The target compound’s logP is intermediate, reflecting a balance between chloro (lipophilic) and amide (polar) groups. Compound 11’s higher logP correlates with its dimethyl substituents .
- Solubility : Compound 12’s methoxy group improves aqueous solubility compared to chloro analogs, critical for oral bioavailability .
Biological Activity
3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[3,4-c]pyrazole core and a chlorinated phenyl group. Its molecular formula is with a molecular weight of approximately 371.86 g/mol. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and sulfur-containing compounds.
- Introduction of the Chlorophenyl Group : This step employs substitution reactions using chlorobenzene derivatives.
- Attachment of the Benzamide Moiety : The final product is obtained by reacting intermediates with benzamide derivatives under controlled conditions.
Antitumor Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases involved in cancer progression such as BRAF(V600E) and EGFR. A study demonstrated that certain pyrazole derivatives displayed promising activity against Mycobacterium tuberculosis and various fungal strains, indicating their broad-spectrum antimicrobial potential .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell cycle regulation and apoptosis, thereby exerting antitumor effects.
- Antimicrobial Properties : It has shown efficacy against pathogenic fungi and bacteria by disrupting cellular integrity and inhibiting essential metabolic pathways .
Case Studies
- Antifungal Activity : In vitro studies have reported that this compound exhibited notable antifungal activity against several strains of fungi .
- Antitubercular Effects : Another study highlighted its potential as an antitubercular agent with effective inhibition against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the thieno[3,4-c]pyrazole core or the substitution patterns on the phenyl groups can significantly influence their pharmacological properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.86 g/mol |
| Antitumor Activity | Active against BRAF(V600E) |
| Antimicrobial Activity | Effective against fungi and bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
